molecular formula C27H24F2N4O3S B3012548 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1115323-91-5

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B3012548
CAS No.: 1115323-91-5
M. Wt: 522.57
InChI Key: PAUDYKYWYNFVFU-UHFFFAOYSA-N
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Description

4-((2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide (CAS 1115323-91-5) is a chemical compound with a molecular formula of C27H24F2N4O3S and a molecular weight of 522.57 g/mol . This complex molecule features a quinazolinone core linked via a methylene bridge to an N-isopropylbenzamide group, and further functionalized with a thioether chain connected to a 2,4-difluorophenyl carboxamide unit . The compound is offered with a guaranteed purity of 90% or higher for research applications . As a sophisticated organic building block, it is a valuable compound for researchers in medicinal chemistry and drug discovery, particularly for those investigating the biological activity of quinazolinone-based structures. Potential research applications may include exploring its properties as a kinase inhibitor or targeting various enzymatic pathways, though its specific mechanism of action and primary research applications require further investigation. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3S/c1-16(2)30-25(35)18-9-7-17(8-10-18)14-33-26(36)20-5-3-4-6-22(20)32-27(33)37-15-24(34)31-23-12-11-19(28)13-21(23)29/h3-13,16H,14-15H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUDYKYWYNFVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S
  • Molecular Weight : 394.43 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Cereblon E3 Ligase : Similar compounds have been noted to bind to cereblon, altering the specificity of the complex to induce the ubiquitination and degradation of transcription factors essential for cancer cell growth, such as Ikaros (IKZF1) and Aiolos (IKZF3) .
  • Quinazoline Derivatives : The quinazoline moiety is known for its role in inhibiting various kinases involved in cancer progression. Studies have shown that quinazoline derivatives exhibit significant anti-cancer activity by targeting specific signaling pathways .

Anticancer Activity

Research indicates that compounds similar to this one demonstrate considerable anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study found that certain quinazoline derivatives effectively inhibited cell proliferation in multiple cancer cell lines .

Antibacterial Activity

In vitro studies have highlighted the antibacterial potential of quinazoline derivatives. A study evaluating various substituted quinazolines found significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess similar properties.

Case Studies

  • Study on Quinazoline Derivatives : A comprehensive analysis was conducted on a series of substituted quinazolines, revealing their efficacy in inhibiting bacterial growth. The structure-activity relationship (SAR) indicated that modifications on the quinazoline ring could enhance antibacterial potency .
  • Cereblon Binding Studies : In a study focused on cereblon ligands, compounds that interacted with cereblon showed promising results in inducing apoptosis in multiple myeloma cells, suggesting a potential therapeutic application for this class of compounds .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O₂S
Molecular Weight394.43 g/mol
Anticancer ActivitySignificant in various cell lines
Antibacterial ActivityEffective against multiple strains

Comparison with Similar Compounds

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: Quinazolinone-sulfonamide hybrids (e.g., compound 23) show moderate CA inhibition, with IC₅₀ values in the micromolar range. The 2,4-difluorophenyl group in the target compound may enhance CA binding compared to chlorophenyl analogues due to increased electronegativity .
  • Anti-inflammatory Activity: 2-Substituted quinazolinone-acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit activity comparable to diclofenac, suggesting the N-isopropyl group in the target compound could modulate COX-2 selectivity .

Physicochemical Data

Property Target Compound Compound 23 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
Molecular Weight ~529.5 g/mol¹ 550.0 g/mol 415.4 g/mol
Melting Point Not reported 278–280°C Not reported
LogP (Predicted) ~3.8² ~3.5 ~2.9
Solubility Low (hydrophobic groups) Moderate Low

¹Calculated from molecular formula (C₂₇H₂₅F₂N₃O₃S).
²Estimated using fragment-based methods.

Key Differentiators

  • Substituent Effects : The N-isopropylbenzamide group in the target compound may improve metabolic stability compared to benzenesulfonamide analogues (e.g., compound 23 ) .
  • Fluorine Content: The 2,4-difluorophenyl moiety enhances membrane permeability and bioavailability relative to non-fluorinated derivatives .

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